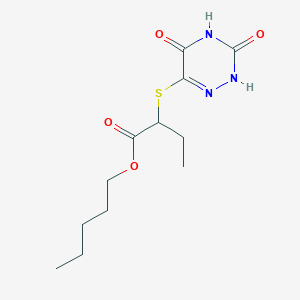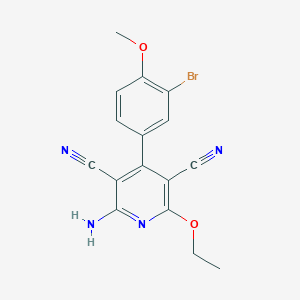
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-ethoxy-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-ethoxy-3,5-pyridinedicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'BMPN' and belongs to the pyridine-2,3-dicarbonitrile family of compounds. BMPN has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Wirkmechanismus
The exact mechanism of action of BMPN is not fully understood. However, it has been proposed that BMPN exerts its pharmacological effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. BMPN has been found to inhibit the activity of the enzyme 'thymidylate synthase,' which is involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis.
Biochemical and Physiological Effects:
BMPN has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, as well as induce apoptosis. BMPN has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BMPN is its potent anti-cancer activity. This makes it a potential candidate for the development of novel cancer therapies. However, one of the limitations of BMPN is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BMPN. One of the major areas of research is the development of novel drug delivery systems to improve the solubility and bioavailability of BMPN. Additionally, further studies are needed to fully understand the mechanism of action of BMPN and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of BMPN involves the reaction of 3-bromo-4-methoxyaniline with ethyl cyanoacetate in the presence of a base, followed by a cyclization reaction using phosphoryl chloride. The resulting compound is then treated with ammonia to obtain BMPN.
Wissenschaftliche Forschungsanwendungen
BMPN has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. BMPN has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been suggested that BMPN exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
Produktname |
2-Amino-4-(3-bromo-4-methoxyphenyl)-6-ethoxy-3,5-pyridinedicarbonitrile |
|---|---|
Molekularformel |
C16H13BrN4O2 |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-6-ethoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H13BrN4O2/c1-3-23-16-11(8-19)14(10(7-18)15(20)21-16)9-4-5-13(22-2)12(17)6-9/h4-6H,3H2,1-2H3,(H2,20,21) |
InChI-Schlüssel |
DLHFYGUSSZRUKK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OC)Br)C#N |
Kanonische SMILES |
CCOC1=C(C(=C(C(=N1)N)C#N)C2=CC(=C(C=C2)OC)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)

![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
![Ethyl 6-methyl-2-({[2-(2-thienylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255867.png)
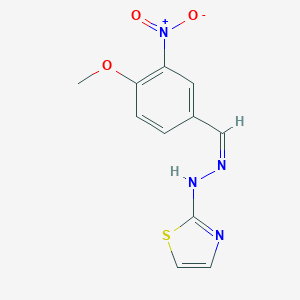
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B255880.png)
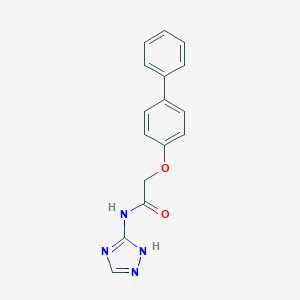
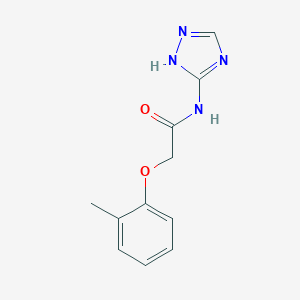
![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
![4-[(3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B255889.png)
